Glycyrrhizic acid
Overview
Description
Glycyrrhizic acid, also known as glycyrrhizin, is a natural compound extracted from the root of the licorice plant (Glycyrrhiza glabra). It is a triterpene glycoside composed of glycyrrhetinic acid and two molecules of glucuronic acid. This compound has been used for centuries in traditional medicine for its sweetening properties and therapeutic benefits, including anti-inflammatory, antiviral, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyrrhizic acid can be synthesized through the hydrolysis of glycyrrhizin, which involves breaking down the glycosidic bond to release glycyrrhetinic acid and glucuronic acid. This process typically requires acidic conditions and elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves the extraction of licorice root using solvents such as ethanol or water. The extract is then purified through various techniques, including filtration, precipitation, and chromatography, to isolate this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of glycyrrhetinic acid derivatives.
Reduction: Reduction of this compound can yield glycyrrhetinic acid and its derivatives.
Substitution: Substitution reactions can occur at the glucuronic acid moieties, leading to the formation of various glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Glycyrrhetinic acid derivatives.
Reduction: Glycyrrhetinic acid.
Substitution: Various glycosides.
Scientific Research Applications
Glycyrrhizic acid has a wide range of scientific research applications:
Chemistry: Used as a natural sweetener and emulsifier in food and cosmetic industries.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Investigated for its antiviral activity against viruses such as hepatitis and SARS-CoV-2, as well as its hepatoprotective effects in liver diseases.
Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals
Mechanism of Action
Glycyrrhizic acid exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the translocation of nuclear factor kappa B (NF-κB) and suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.
Antiviral: Interferes with viral replication by targeting viral proteins and inhibiting their activity.
Hepatoprotective: Enhances liver function by reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Glycyrrhizic acid is often compared with other triterpene glycosides such as:
Glycyrrhetinic acid: The aglycone form of this compound, known for its anti-inflammatory and antiviral properties.
Saponins: A class of compounds with similar glycosidic structures and biological activities.
Stevioside: Another natural sweetener with similar applications in the food industry
Uniqueness: this compound stands out due to its dual role as a sweetener and therapeutic agent, offering a unique combination of taste and health benefits. Its extensive use in traditional medicine and modern pharmacology highlights its versatility and effectiveness .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.H3N.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYEXLTVQXZCA-VLQRKCJKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H67NO17 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157438 | |
Record name | Ammonium glycyrrhizate pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53956-04-0, 132215-36-2 | |
Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ammonium glycyrrhizate pentahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium glycyrrhizate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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